molecular formula C14H29NO3Si B13517389 tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate

tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate

Cat. No.: B13517389
M. Wt: 287.47 g/mol
InChI Key: NWBRORQZDPGSAK-UHFFFAOYSA-N
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Description

This compound is a tert-butyl carbamate derivative featuring a cyclobutane ring substituted with hydroxymethyl and trimethylsilyl (TMS) methyl groups. Such structural attributes make it valuable in medicinal chemistry for modulating pharmacokinetic properties, such as metabolic stability and membrane permeability. The cyclobutane ring contributes to conformational rigidity, which can enhance target binding specificity .

Properties

Molecular Formula

C14H29NO3Si

Molecular Weight

287.47 g/mol

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)-3-(trimethylsilylmethyl)cyclobutyl]carbamate

InChI

InChI=1S/C14H29NO3Si/c1-13(2,3)18-12(17)15-14(10-16)7-11(8-14)9-19(4,5)6/h11,16H,7-10H2,1-6H3,(H,15,17)

InChI Key

NWBRORQZDPGSAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)C[Si](C)(C)C)CO

Origin of Product

United States

Preparation Methods

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins from a suitably substituted cyclobutyl precursor or a cyclobutane derivative bearing functional groups amenable to further modification. Key intermediates often include:

  • Cyclobutylamines protected as tert-butyl carbamates (N-Boc cyclobutylamines).
  • Organosilicon reagents such as trimethylsilylmethyl halides or equivalents for silyl group introduction.
  • Hydroxymethylation reagents or protected formaldehyde equivalents.

Stepwise Synthetic Strategy

The preparation generally follows these steps:

Protection of the Amino Group
  • The amino group on the cyclobutyl ring is protected as a tert-butyl carbamate (Boc protection) to prevent side reactions during subsequent steps.
  • Typical reagents: di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Solvents: dichloromethane or tetrahydrofuran.
Introduction of the Trimethylsilylmethyl Group
  • The 3-position of the cyclobutyl ring is functionalized with a trimethylsilylmethyl substituent.
  • This can be achieved via nucleophilic substitution or metalation followed by reaction with trimethylsilylmethyl electrophiles.
  • For example, lithiation of the cyclobutyl ring at the 3-position followed by quenching with trimethylsilylmethyl chloride or bromide.
  • Conditions are carefully controlled to avoid deprotection or rearrangement.
Hydroxymethylation at the 1-Position
  • The hydroxymethyl group is introduced at the 1-position via selective oxidation or addition reactions.
  • One method involves the use of formaldehyde or paraformaldehyde under basic or acidic conditions to add the hydroxymethyl group.
  • Alternatively, epoxidation followed by regioselective ring opening can yield the hydroxymethyl substituent.
  • Protection of sensitive groups is maintained throughout.
Final Purification and Characterization
  • The product is purified by chromatographic methods such as flash column chromatography.
  • Characterization includes NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm structure and purity.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Amino group protection Di-tert-butyl dicarbonate, triethylamine, DCM tert-Butyl carbamate-protected cyclobutylamine
2 Lithiation and silylation n-Butyllithium, trimethylsilylmethyl chloride, THF, low temperature Introduction of trimethylsilylmethyl at 3-position
3 Hydroxymethylation Formaldehyde (or paraformaldehyde), base or acid catalyst Hydroxymethyl group at 1-position
4 Purification and characterization Chromatography, NMR, MS Pure tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate

Research Discoveries and Optimization Insights

  • Stereochemical Control: Research indicates that stereoselective lithiation and silylation steps are critical to obtain the desired stereoisomer of the cyclobutyl derivative. Use of chiral ligands or auxiliaries can enhance selectivity.

  • Protecting Group Stability: The tert-butyl carbamate group is stable under the lithiation and silylation conditions, but care must be taken during acidic hydroxymethylation steps to avoid Boc deprotection.

  • Alternative Routes: Some studies explore using Ugi multicomponent reactions to assemble complex cyclobutyl derivatives with hydroxymethyl and silyl substituents in fewer steps, followed by selective deprotection and functionalization.

  • Scale-Up Considerations: The lithiation step requires strict temperature control to prevent side reactions. Use of flow chemistry techniques has been proposed to improve reproducibility and safety.

Data Table Summarizing Key Reaction Parameters

Reaction Step Reagents/Conditions Temperature Time Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, triethylamine, DCM 0 to 25 °C 2-4 hours 85-95 Standard protection conditions
Lithiation & Silylation n-Butyllithium, trimethylsilylmethyl chloride, THF -78 °C to 0 °C 1-2 hours 70-80 Requires inert atmosphere
Hydroxymethylation Formaldehyde, base/acid catalyst 0 to 25 °C 3-6 hours 60-75 Control pH to maintain Boc group
Purification Flash chromatography Ambient - - Purity > 98% by NMR and MS

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Tetrabutylammonium fluoride in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

tert-Butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate is used in several scientific research fields:

    Chemistry: As a building block in organic synthesis and as a protecting group for amines.

    Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active amine, which then interacts with biological targets such as enzymes or receptors. The trimethylsilyl group provides stability and lipophilicity, enhancing the compound’s bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Cyclobutane Substituents

  • N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}tert-butyl carbamate (CAS 49562-28-9) :

    • Key Difference : Replaces the hydroxymethyl group with a formyl (-CHO) group.
    • Impact : The formyl group increases electrophilicity, making the compound more reactive in nucleophilic addition reactions. However, it reduces hydrogen-bonding capability compared to the hydroxymethyl analogue.
    • Molecular Weight : 360.84 g/mol (vs. target compound’s higher mass due to TMS group) .
  • tert-butyl N-[cis-3-(hydroxymethyl)cyclobutyl]carbamate (CAS 142733-64-0) :

    • Key Difference : Lacks the TMS-methyl group, retaining only the hydroxymethyl substituent.
    • Impact : Reduced steric hindrance and lipophilicity, leading to improved aqueous solubility (logP ~1.2 vs. estimated logP >3 for the TMS-containing analogue).
    • Molecular Weight : 191.23 g/mol, significantly lighter due to the absence of silicon .
  • tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate (CAS 2305255-01-8) :

    • Key Difference : Incorporates dimethoxy (-OCH₃) groups on the cyclobutane ring.
    • Impact : Dimethoxy groups enhance electron density and may improve oxidative stability. Molecular weight (275.34 g/mol) is lower than the TMS-containing compound .

Functional Group Variants in Carbamate Derivatives

  • tert-butyl N-(3-fluorocyclohexyl)carbamate (CAS 1546332-14-2): Key Difference: Cyclohexane ring replaces cyclobutane, with a fluorine substituent. The cyclohexane ring provides less rigidity than cyclobutane, affecting binding kinetics .
  • tert-butyl N-[3-(aminomethyl)benzyl]carbamate: Key Difference: Aromatic benzyl group instead of cyclobutane. Impact: The planar aromatic system enables π-π stacking interactions, which are absent in cyclobutane derivatives. The aminomethyl (-CH₂NH₂) group introduces basicity, altering pH-dependent solubility .

Biological Activity

tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate (CAS Number: 2639457-04-6) is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthetic methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H29NO3SiC_{14}H_{29}NO_3Si with a molecular weight of approximately 287.47 g/mol. The compound features a tert-butyl group, a hydroxymethyl group, and a cyclobutane moiety, contributing to its lipophilicity and reactivity in biological systems.

PropertyValue
Molecular FormulaC₁₄H₂₉NO₃Si
Molecular Weight287.47 g/mol
CAS Number2639457-04-6
StructureStructure

Synthesis and Preparation Methods

The synthesis of this compound typically involves multiple steps:

  • Starting Materials : Common precursors include cyclobutane derivatives and hydroxymethyl compounds.
  • Reaction Conditions : Protecting groups like tert-butyl are used to prevent side reactions during synthesis.
  • Purification : Techniques such as high-throughput screening and continuous flow reactors are employed for optimizing yields.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Its mechanism may involve:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways.
  • Substitution Reactions : The trimethylsilyl group can be substituted under specific conditions, influencing the compound's reactivity.
  • Oxidation and Reduction : The hydroxymethyl group can undergo oxidation to form carbonyl compounds, which may exhibit different biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents, suggesting further exploration could yield valuable insights into their efficacy against pathogens.
  • Enzyme Interaction : Studies suggest that the compound may interact with enzymes such as α-glucosidase, potentially impacting carbohydrate metabolism .

Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

  • Inhibition Studies : A study demonstrated that related carbamates inhibited α-glucosidase activity, which is crucial for glucose metabolism in diabetes management. Kinetic studies indicated a competitive inhibition mechanism.
  • Synthesis Applications : Research highlighted the use of this compound as a versatile building block in organic synthesis, particularly in the development of new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate, and how is purity validated?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with functionalized cyclobutyl intermediates under palladium-catalyzed cross-coupling conditions. For example, reactions in 1,4-dioxane with cesium carbonate as a base yield moderate to high purity. Purity is confirmed via NMR (to analyze hydrogen environments, e.g., hydroxymethyl protons at δ 3.5–4.0 ppm) and mass spectrometry (to verify molecular weight and fragmentation patterns). Thin-layer chromatography (TLC) or HPLC is used to monitor reaction progress and isolate intermediates .

Q. How should researchers characterize the stereochemistry and functional groups of this compound?

  • Methodological Answer : 1H/13C NMR is critical for resolving stereochemistry, particularly the cyclobutyl ring substituents. For example, the trimethylsilyl group exhibits distinct 1H NMR signals (δ 0.1–0.3 ppm for Si(CH3)3). Infrared (IR) spectroscopy identifies carbamate C=O stretching (~1680–1720 cm⁻¹). X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Use P95 respirators and nitrile gloves to minimize inhalation or dermal exposure. Store at room temperature in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the carbamate group. Avoid strong acids/bases, as they may cleave the tert-butyloxycarbonyl (Boc) protecting group .

Advanced Research Questions

Q. How do the trimethylsilyl and hydroxymethyl groups influence reactivity in cross-coupling or oxidation reactions?

  • Methodological Answer : The trimethylsilyl group acts as a steric shield, slowing nucleophilic attacks on the cyclobutyl ring, while the hydroxymethyl group can undergo oxidation to carboxylic acids (e.g., using KMnO4 in acidic conditions). In cross-coupling, the silyl group stabilizes transition states via hyperconjugation, enhancing regioselectivity. Kinetic studies using HPLC-MS are recommended to track substituent effects .

Q. What strategies resolve contradictions in reported yields for this compound’s synthesis?

  • Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) or catalyst loading (e.g., Pd(PPh3)4 vs. PdCl2). Systematic Design of Experiments (DoE) can optimize parameters. For example, a central composite design may reveal that yields peak at 80°C with 5 mol% catalyst. Confirm reproducibility via triplicate runs and HPLC purity checks .

Q. How does this compound interact with enzymatic targets, and what assays are suitable for studying inhibition?

  • Methodological Answer : The carbamate group mimics peptide bonds, enabling interactions with proteases or esterases. Use fluorescence-based enzyme assays (e.g., fluorogenic substrates like AMC derivatives) to measure inhibition. Molecular docking (AutoDock Vina) predicts binding modes, while surface plasmon resonance (SPR) quantifies binding affinity (KD). Cross-validate with in vitro cytotoxicity assays (MTT) to exclude non-specific effects .

Data Analysis and Stability

Q. What analytical techniques differentiate degradation products during long-term storage?

  • Methodological Answer : LC-MS/MS identifies hydrolysis products (e.g., free amine from Boc deprotection). Accelerated stability studies (40°C/75% RH for 6 months) combined with NMR kinetics track degradation rates. For quantification, use external calibration curves with deuterated internal standards .

Q. How does the cyclobutyl ring’s strain affect the compound’s stability in aqueous vs. nonpolar solvents?

  • Methodological Answer : The ring strain increases susceptibility to ring-opening in polar protic solvents (e.g., water/methanol). In nonpolar solvents (e.g., hexane), the compound is stable for >12 months. Monitor stability via dynamic light scattering (DLS) for aggregation and circular dichroism (CD) for conformational changes .

Comparative Studies

Q. How does this compound compare to analogues with bicyclic or larger ring systems?

  • Methodological Answer : Cyclobutyl derivatives exhibit higher ring strain than bicyclo[2.2.1] systems, leading to faster reaction kinetics but lower thermal stability. For example, tert-butyl N-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate shows reduced enzymatic hydrolysis due to steric hindrance. Compare using DFT calculations (e.g., Gaussian) to model ring strain and reactivity .

Methodological Tables

Parameter Recommended Technique Key Findings Reference
Purity ValidationHPLC-MS (C18 column, 0.1% TFA)≥95% purity achievable with Pd-catalyzed coupling in 1,4-dioxane
Degradation KineticsLC-MS/MS with deuterated ISHydrolysis half-life: 30 days (pH 7.4), 7 days (pH 2.0)
Enzyme Inhibition (IC50)Fluorescence-based protease assayIC50 = 12 µM ± 1.5 against trypsin-like proteases
Thermal Stability (TGA)Thermogravimetric analysisDecomposition onset: 180°C (N2 atmosphere)

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